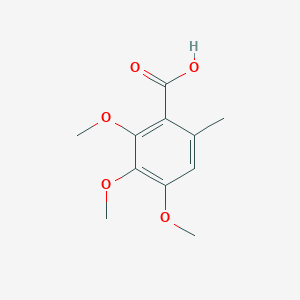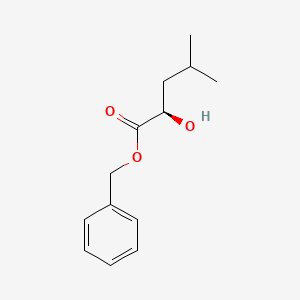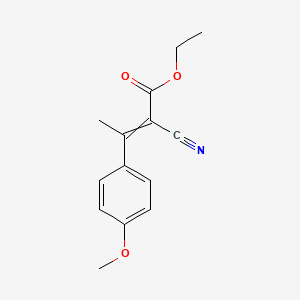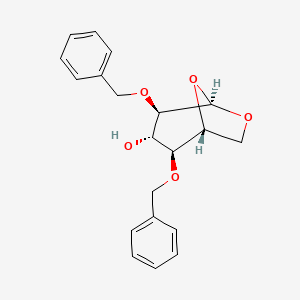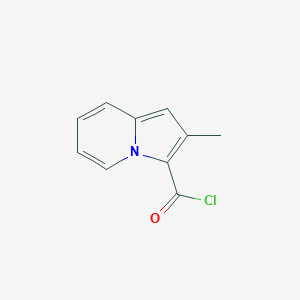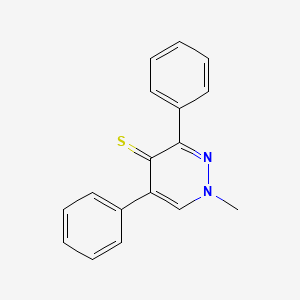
1-methyl-3,5-diphenylpyridazine-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3,5-diphenylpyridazine-4(1H)-thione is a heterocyclic compound with a pyridazine ring structure. This compound is known for its potential pharmacological properties and has been studied for various applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-methyl-3,5-diphenylpyridazine-4(1H)-thione typically involves the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the pyridazine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-methyl-3,5-diphenylpyridazine-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Research has indicated its potential use as an antileishmanial and antimalarial agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-3,5-diphenylpyridazine-4(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets, leading to the desired pharmacological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-methyl-3,5-diphenylpyridazine-4(1H)-thione include:
- 1-methyl-3,5-diphenyl-1H-pyrazole
- 1-methyl-3,5-diphenyl-1H-1,2,4-triazole These compounds share structural similarities but may differ in their pharmacological properties and applications. The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical reactions and applications.
Properties
CAS No. |
59617-88-8 |
|---|---|
Molecular Formula |
C17H14N2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-methyl-3,5-diphenylpyridazine-4-thione |
InChI |
InChI=1S/C17H14N2S/c1-19-12-15(13-8-4-2-5-9-13)17(20)16(18-19)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
ODATZDUCGMYWKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=S)C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
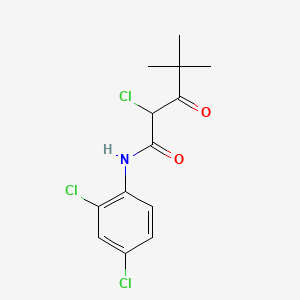

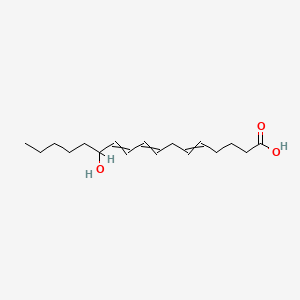
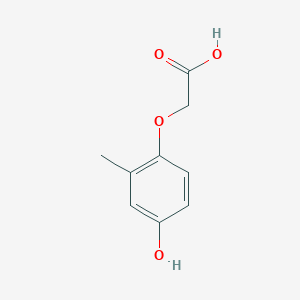

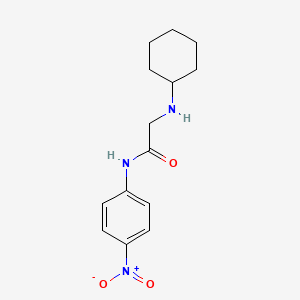
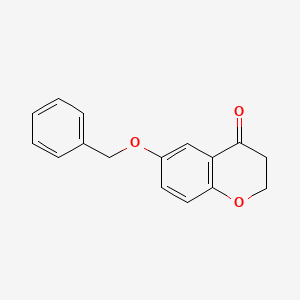
![Benzenemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8705578.png)
![N-[5-amino-2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B8705586.png)
